Alkannines

Vue d'ensemble

Description

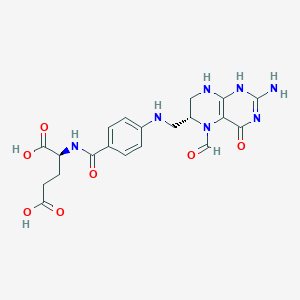

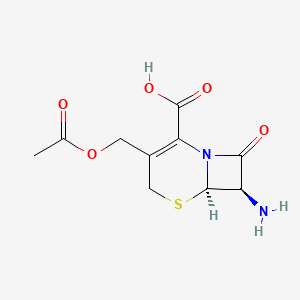

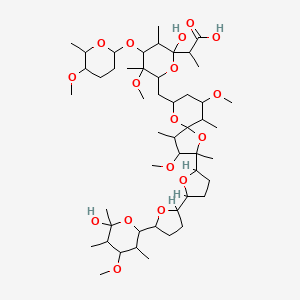

Alkannin is a naturally occurring naphthoquinone derivative, primarily obtained from the roots of the plant Alkanna tinctoria, commonly known as dyer’s alkanet. This compound is known for its vibrant red color and has been traditionally used as a dye. Alkannin is also recognized for its various biological activities, including antimicrobial, anti-inflammatory, and wound healing properties .

Applications De Recherche Scientifique

Chemistry: Alkannin and its derivatives are used as natural dyes and pigments in the textile and food industries.

Biology: Alkannin exhibits significant antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Medicine: Alkannin has shown promise in wound healing, anti-inflammatory, and anticancer applications. It is used in traditional medicine for treating burns, wounds, and skin infections.

Industry: Alkannin is used in the cosmetic industry for its coloring properties and potential skin benefits

Mécanisme D'action

Alkannin, a naturally occurring hydroxynaphthoquinone, is a potent bioactive compound isolated from traditional medicinal plant species of the Boraginaceae family . It has been extensively investigated for its diverse pharmacological potential . This article aims to provide a comprehensive review of the mechanism of action of Alkannin.

Target of Action

Alkannin primarily targets tumor-specific pyruvate kinase-M2 (PKM2) . PKM2 is an enzyme that universally expresses in cancer cells and dictates the last rate-limiting step of glycolysis, which is vital for cancer cell proliferation and survival .

Mode of Action

Alkannin interacts with its target, PKM2, by inhibiting its activity . This interaction results in significant inhibition of the glycolytic rate, as manifested by cellular lactate production and glucose consumption in drug-sensitive and resistant cancer cell lines .

Biochemical Pathways

The primary biochemical pathway affected by Alkannin is glycolysis . By inhibiting PKM2, Alkannin disrupts the last rate-limiting step of glycolysis, thereby affecting the energy generation vital for the proliferation and survival of cancer cells .

Pharmacokinetics

It is known that alkannin is a potent and specific inhibitor of pkm2 , suggesting that it may have good bioavailability and selectivity in targeting cancer cells.

Result of Action

The molecular and cellular effects of Alkannin’s action primarily involve the inhibition of cancer cell glycolysis and the induction of cell death . In addition, Alkannin has been reported to have a strong inhibitory effect on Candida albicans by damaging cytomembrane integrity, increasing permeability, leading to leak of intracellular macromolecule such as DNA and RNA, and loss of [Ca 2+ ], eventually causing cell death .

Action Environment

The action, efficacy, and stability of Alkannin can be influenced by various environmental factors. For instance, the production of Alkannin in plants can be affected by factors such as light intensity, soil composition, and various abiotic stress factors . .

Analyse Biochimique

Biochemical Properties

Alkannin interacts with various enzymes, proteins, and other biomolecules. Two BAHD acyltransferases, shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1), from Lithospermum erythrorhizon, a medicinal plant in the family Boraginaceae, have been identified to interact with alkannin . Both enzymes recognized acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA as acyl donors to produce their corresponding shikonin/alkannin derivatives .

Cellular Effects

It is known that alkannin has various biological activities, including wound healing, antimicrobial, antiadenovirus, and anticancer properties .

Molecular Mechanism

The molecular mechanism of alkannin involves its interaction with specific enzymes. For instance, the acylation activity of LeAAT1 was found to be specific to alkannin . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that genes encoding both enzymes were preferentially expressed in the roots and cell cultures in the dark in pigment production medium M9, conditions associated with shikonin/alkannin production .

Metabolic Pathways

Alkannin is involved in various metabolic pathways. For instance, it is known that p-Hydroxybenzoic acid geranyltransferase in L. erythrorhizon catalyzes the coupling of p-hydroxybenzoic acid and geranyl diphosphate to produce m-geranyl-p-hydroxybenzoic acid , the first step in forming the basic carbon skeleton leading to shikonin/alkannin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alkannin can be synthesized through several methods. One common approach involves the use of geranyl diphosphate and 4-hydroxybenzoic acid, catalyzed by the enzyme 4-hydroxybenzoate geranyltransferase, to produce 3-geranyl-4-hydroxybenzoic acid. This intermediate is then converted into alkannin through a series of enzymatic reactions .

Industrial Production Methods: In industrial settings, alkannin is often produced using plant cell cultures. This biotechnological approach allows for the sustainable production of alkannin without the need for extensive cultivation of Alkanna tinctoria. The process involves the cultivation of plant cells in bioreactors, where they are induced to produce alkannin through the addition of specific elicitors .

Analyse Des Réactions Chimiques

Types of Reactions: Alkannin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Alkannin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions to produce corresponding quinones.

Reduction: Reduction of alkannin can be achieved using reducing agents like sodium borohydride, leading to the formation of dihydro derivatives.

Major Products: The major products formed from these reactions include various alkannin derivatives, such as acetylalkannin, isobutyrylalkannin, and other acylated forms .

Comparaison Avec Des Composés Similaires

- Shikonin

- Deoxyshikonin

- Isobutyrylshikonin

- Acetylshikonin

Alkannin’s unique properties and diverse applications make it a compound of significant interest in scientific research and industrial applications.

Propriétés

Numéro CAS |

23444-65-7 |

|---|---|

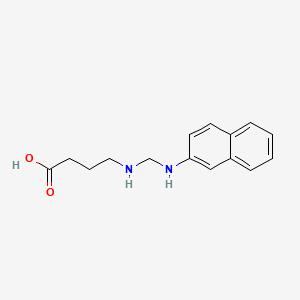

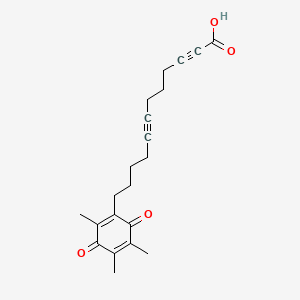

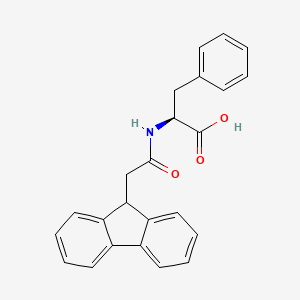

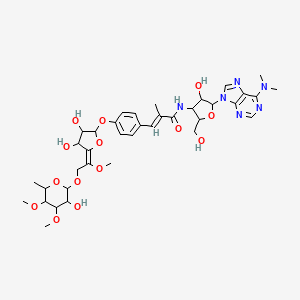

Formule moléculaire |

C16H16O5 |

Poids moléculaire |

288.29 g/mol |

Nom IUPAC |

5,8-dihydroxy-6-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione |

InChI |

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17,20-21H,4H2,1-2H3/t10-/m0/s1 |

Clé InChI |

UNNKKUDWEASWDN-JTQLQIEISA-N |

SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C |

SMILES isomérique |

CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |

SMILES canonique |

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C |

Apparence |

Solid powder |

melting_point |

116-117°C |

| 54952-43-1 517-88-4 517-89-5 |

|

Description physique |

Solid |

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Alkannin; C.I. 75530; Alkanna Red |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.